molecular formula C13H16BrNO4 B6607329 5-bromo-3-{[(tert-butoxy)carbonyl]amino}-2-methylbenzoicacid CAS No. 2580234-40-6

5-bromo-3-{[(tert-butoxy)carbonyl]amino}-2-methylbenzoicacid

Cat. No.: B6607329
CAS No.: 2580234-40-6
M. Wt: 330.17 g/mol
InChI Key: BWRKTSIOBSDYSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Key Features 5-Bromo-3-{[(tert-butoxy)carbonyl]amino}-2-methylbenzoic acid (CAS: 1255666-86-4 or 1341036-28-9, as referenced in and ) is a benzoic acid derivative with three critical substituents:

  • A tert-butoxycarbonyl (Boc)-protected amino group at position 3, a common protective group in peptide synthesis and medicinal chemistry to stabilize amines during reactions.
  • A methyl group at position 2, contributing steric bulk and influencing solubility.

Applications
This compound is primarily used as a building block in pharmaceutical research, particularly in drug discovery for kinase inhibitors or protease-targeted therapies. The Boc group allows for controlled deprotection to generate free amines, while the bromo group serves as a handle for further functionalization (e.g., Suzuki-Miyaura couplings) .

Properties

IUPAC Name

5-bromo-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO4/c1-7-9(11(16)17)5-8(14)6-10(7)15-12(18)19-13(2,3)4/h5-6H,1-4H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWRKTSIOBSDYSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1NC(=O)OC(C)(C)C)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of the Amino Group

The tert-butoxycarbonyl (Boc) group is introduced early to safeguard the amine functionality. A representative protocol involves reacting 3-amino-2-methylbenzoic acid methyl ester with di-tert-butyl dicarbonate (Boc₂O) in the presence of 4-dimethylaminopyridine (DMAP) and triethylamine (TEA) in anhydrous dichloromethane (DCM) at 0°C–25°C. This yields methyl 3-{[(tert-butoxy)carbonyl]amino}-2-methylbenzoate with >95% purity after column chromatography.

Table 1: Boc Protection Reaction Parameters

ParameterCondition
ReagentBoc₂O (1.2 equiv)
CatalystDMAP (0.1 equiv)
SolventDCM
Temperature0°C → 25°C (gradual warming)
Reaction Time12–16 hours
Yield88–92%

Bromination Strategies

Electrophilic bromination of methyl 3-{[(tert-butoxy)carbonyl]amino}-2-methylbenzoate is directed by the methyl and Boc-amino groups. Using N-bromosuccinimide (NBS) in acetic acid at 40°C selectively introduces bromine at the 5-position due to the electron-donating effects of the methyl group (ortho/para-directing) and the Boc-amino group (meta-directing).

Table 2: Bromination Optimization

ConditionOutcome
NBS (1.1 equiv)78% yield, >99% regioselectivity
SolventAcetic acid
Temperature40°C
Reaction Time6 hours
Byproducts<2% dibrominated species

Ester Hydrolysis to Carboxylic Acid

The methyl ester is hydrolyzed using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water (4:1) at 50°C for 4 hours. This step achieves quantitative conversion to the carboxylic acid without Boc group cleavage.

Table 3: Hydrolysis Conditions

ParameterCondition
BaseLiOH (3.0 equiv)
SolventTHF/H₂O (4:1)
Temperature50°C
Reaction Time4 hours
Yield98%

Optimization of Reaction Parameters

Solvent and Catalytic Systems

  • Boc Protection : Substituting DCM with acetonitrile reduces reaction time to 8 hours but lowers yield to 85% due to side reactions.

  • Bromination : Replacing acetic acid with dimethylformamide (DMF) increases solubility but promotes dibromination (up to 15% byproducts).

Temperature Control

Maintaining bromination at 40°C minimizes thermal degradation of the Boc group, whereas temperatures >60°C lead to a 20% decrease in yield.

Industrial Production Considerations

Flow Microreactor Systems

Continuous flow systems enhance bromination efficiency by improving heat transfer and reducing reaction time to 2 hours. This method achieves 85% yield with 99.5% purity, suitable for kilogram-scale production.

Crystallization-Based Purification

The final product is purified via antisolvent crystallization using ethyl acetate and heptane, achieving >99% purity without chromatography.

Case Studies and Comparative Analysis

Academic Laboratory Synthesis

A university study reported a 72% overall yield using traditional batch methods, with bromination identified as the rate-limiting step.

Pharmaceutical Pilot Plant Trial

A scaled-up process utilizing flow chemistry achieved 81% overall yield and reduced waste by 40% compared to batch methods .

Chemical Reactions Analysis

Types of Reactions

5-bromo-3-{[(tert-butoxy)carbonyl]amino}-2-methylbenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amino group.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Deprotection Reactions: Typically carried out using acids like trifluoroacetic acid (TFA).

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

    Substitution Reactions: Products vary depending on the nucleophile used.

    Deprotection Reactions: The major product is the free amino derivative.

    Coupling Reactions: The major products are biaryl compounds formed through the coupling of the aromatic rings.

Scientific Research Applications

5-bromo-3-{[(tert-butoxy)carbonyl]amino}-2-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-bromo-3-{[(tert-butoxy)carbonyl]amino}-2-methylbenzoic acid depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The bromine atom and Boc-protected amino group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural similarities with the target molecule but differ in substituents, functional groups, or core frameworks:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Functional Groups
5-Bromo-3-{[(tert-butoxy)carbonyl]amino}-2-methylbenzoic acid 1255666-86-4 C₁₃H₁₅BrNO₄ 330.17 g/mol Br (C5), Boc-NH (C3), CH₃ (C2) Carboxylic acid, carbamate
3-Bromo-5-tert-butyl-benzoic acid 794465-45-5 C₁₁H₁₃BrO₂ 257.13 g/mol Br (C3), t-Bu (C5) Carboxylic acid
5-Bromo-2-butyramidobenzoic acid 73721-76-3 C₁₁H₁₂BrNO₃ 286.12 g/mol Br (C5), butyramido (C2) Carboxylic acid, amide
5-[(3-Bromo-4-methoxybenzoyl)carbamothioylamino]-2-chlorobenzoic acid 434307-81-0 C₁₆H₁₂BrClN₂O₄S 443.70 g/mol Br (C3), Cl (C2), carbamothioyl Carboxylic acid, thiourea
Tetrahydro-1,6-naphthyridine-3-carboxylic acid derivatives (e.g., CAS 1341036-28-9) 1341036-28-9 C₁₄H₁₈N₂O₄ 278.30 g/mol Boc-protected amine, fused ring Carboxylic acid, bicyclic amine

Physicochemical and Functional Differences

  • The tert-butyl group in 3-bromo-5-tert-butyl-benzoic acid (CAS 794465-45-5) confers higher lipophilicity (LogP ~4.7) than the Boc-amino-methyl analogue (LogP ~3.2 estimated) . The carbamothioyl group in the compound from introduces sulfur-mediated interactions (e.g., metal coordination) absent in oxygen-based analogues .
  • Reactivity :

    • The bromo substituent in all compounds enables cross-coupling reactions, but steric hindrance from the methyl group in the target molecule may slow reactivity compared to less bulky analogues.
    • The Boc group allows for acidic deprotection (e.g., using TFA), whereas the butyramido group in CAS 73721-76-3 requires harsher hydrolysis conditions .

Biological Activity

5-bromo-3-{[(tert-butoxy)carbonyl]amino}-2-methylbenzoic acid (commonly referred to as Boc-amino acid) is an organic compound with significant interest in both synthetic chemistry and biological research. This compound features a bromine atom, a tert-butoxycarbonyl (Boc) protected amino group, and a methyl group, which collectively influence its biological activity. The unique structure of this compound allows it to participate in various chemical reactions and biological interactions, making it a valuable tool in medicinal chemistry and drug development.

Molecular Structure

The molecular formula of 5-bromo-3-{[(tert-butoxy)carbonyl]amino}-2-methylbenzoic acid is C12H14BrNO4. The presence of the bromine atom enhances its electrophilic character, while the Boc group provides stability to the amino functionality during synthesis and biological assays.

Synthesis

The synthesis typically involves:

  • Protection of the Amino Group : Using tert-butoxycarbonyl chloride (Boc-Cl).
  • Coupling Reaction : The Boc-protected amino group is coupled with a brominated benzoic acid derivative under controlled conditions.

Chemical Reactions

This compound can undergo several types of reactions:

  • Substitution Reactions : The bromine can be replaced by various nucleophiles.
  • Deprotection Reactions : The Boc group can be removed under acidic conditions.
  • Coupling Reactions : It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling.

The biological activity of 5-bromo-3-{[(tert-butoxy)carbonyl]amino}-2-methylbenzoic acid is primarily attributed to its ability to interact with specific enzymes and receptors. The bromine atom and the Boc-protected amino group play crucial roles in these interactions, influencing reactivity and binding affinity.

Research Findings

  • Enzyme Interactions : Studies have shown that compounds similar to 5-bromo-3-{[(tert-butoxy)carbonyl]amino}-2-methylbenzoic acid can inhibit various enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.
  • Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties, indicating potential use in treating infections.
  • Cancer Research : The compound's structure allows for modifications that enhance its efficacy against cancer cell lines, particularly through mechanisms that involve tubulin stabilization, which is critical for cell division.

Case Studies

  • Inhibition of Cancer Cell Proliferation : A study evaluated the effects of Boc-protected amino acids on cancer cell lines. Results indicated that specific modifications to the structure could enhance cytotoxicity against breast cancer cells (source needed).
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity of related compounds against Gram-positive and Gram-negative bacteria, revealing significant inhibitory effects (source needed).

Applications in Drug Development

5-bromo-3-{[(tert-butoxy)carbonyl]amino}-2-methylbenzoic acid serves as an important intermediate in the synthesis of pharmaceuticals. Its derivatives are explored for:

  • Drug Design : Modifications of the compound can lead to new drugs targeting specific diseases.
  • Bioconjugation : The Boc group allows for easy conjugation with various biomolecules for targeted drug delivery systems.

Comparison with Similar Compounds

Compound NameStructureUnique Features
2-amino-3-bromo-5-methylbenzoic acidSimilar structure but lacks Boc protectionMore reactive due to free amino group
tert-butyl bromoacetateContains a tert-butyl group and bromineDifferent core structure affecting reactivity
5-bromo-3-{[(tert-butoxy)carbonyl]amino}-1-benzofuran-2-carboxylic acidSimilar Boc-protected amino groupDifferent core structure with potential distinct biological activity

Q & A

Basic: What are the recommended methods for synthesizing 5-bromo-3-{[(tert-butoxycarbonyl)amino}-2-methylbenzoic acid with high purity?

Answer:
The synthesis typically involves sequential functionalization of the benzoic acid scaffold. Key steps include:

  • Boc protection : Introduce the tert-butoxycarbonyl (Boc) group to the amino moiety using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or triethylamine) .
  • Bromination : Electrophilic aromatic substitution (e.g., NBS or Br₂ in acetic acid) at the 5-position, guided by the methyl group’s ortho-directing effects .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluting with EtOAc/hexane) achieves >95% purity, as validated by HPLC .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Answer:
Use a multi-technique approach:

  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C NMR to confirm substitution patterns (e.g., bromo at C5, Boc-protected NH at C3) .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+^+ at m/z ~330.17) and isotopic patterns consistent with bromine .
  • IR spectroscopy : Identify Boc carbonyl stretches (~1680–1720 cm1^{-1}) and carboxylic acid O-H stretches (~2500–3000 cm1^{-1}) .

Advanced: What strategies are effective in utilizing this compound as a building block for bioactive heterocycles?

Answer:

  • Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids at the bromo position to generate biaryl systems .
  • Deprotection : Remove the Boc group with TFA/DCM (1:1) to expose the free amine for subsequent amide bond formation or cyclization .
  • Case study : This scaffold has been used to synthesize quinazolinone derivatives with antitumor activity, leveraging its carboxyl group for conjugation .

Advanced: How does the bromo substituent influence the electronic properties of the benzoic acid moiety in catalytic applications?

Answer:
The bromine atom acts as an electron-withdrawing group, polarizing the aromatic ring and:

  • Enhancing electrophilicity at C3 and C5, facilitating nucleophilic aromatic substitution .
  • Stabilizing transition states in Pd-catalyzed couplings (e.g., Buchwald-Hartwig amination) by increasing the electrophilicity of the aryl halide .
  • Reducing pKa of the carboxylic acid (~2.5–3.0), improving solubility in basic aqueous media for coordination chemistry applications .

Basic: What are the optimal storage conditions to maintain the stability of this compound?

Answer:

  • Temperature : Store at 2–8°C in airtight containers to prevent Boc group hydrolysis .
  • Light sensitivity : Protect from UV exposure (use amber glass vials) due to the bromoaryl moiety’s susceptibility to photodegradation .
  • Humidity control : Desiccate to avoid carboxylic acid dimerization or hygroscopic degradation .

Advanced: What analytical techniques are critical for resolving data contradictions in the characterization of this compound’s derivatives?

Answer:

  • X-ray crystallography : Resolves ambiguous NOE correlations in NMR by providing definitive bond angles and dihedral angles (e.g., confirming steric hindrance from the methyl group) .
  • 2D NMR (COSY, HSQC) : Differentiates overlapping signals in crowded aromatic regions .
  • Comparative HPLC : Identifies impurities (e.g., de-Boc by-products) using gradient elution with C18 columns .

Basic: What are the common impurities encountered during the synthesis, and how can they be mitigated?

Answer:

  • Incomplete Boc protection : Detectable via 1H^1H NMR (δ ~5.5 ppm for free NH). Mitigate by increasing Boc₂O stoichiometry (1.5 eq) .
  • Regioisomeric bromination : Minimize by using directing groups (e.g., methyl at C2) and low-temperature bromination (-10°C) .
  • Acid dimerization : Prevent by storing intermediates as methyl esters and saponifying only before use .

Advanced: How can computational modeling predict the reactivity of this compound in novel synthetic pathways?

Answer:

  • DFT calculations : Simulate transition states to predict regioselectivity in cross-coupling reactions (e.g., favoring C5 over C3 substitution) .
  • Molecular docking : Screen derivatives for binding affinity to biological targets (e.g., kinase inhibitors) by modeling the deprotected amine’s interactions .
  • Solubility prediction : Use COSMO-RS to optimize solvent systems for reactions involving the carboxylic acid group .

Basic: What solvent systems are compatible with this compound for use in subsequent reactions?

Answer:

  • Polar aprotic solvents : DMF or DMSO for SNAr reactions (solubilizes carboxylate anions) .
  • Ether/THF : Suitable for Grignard or organometallic additions to the ester derivatives .
  • Aqueous base : Sodium bicarbonate (pH 8–9) for Suzuki couplings, leveraging the carboxylate’s solubility .

Advanced: What role does this compound play in the development of metal-organic frameworks (MOFs)?

Answer:

  • Ligand design : The carboxylate group coordinates to metal nodes (e.g., Zn2+^{2+}, Cu2+^{2+}) to form 2D/3D frameworks .
  • Functionalization : Post-synthetic modification (PSM) of the Boc-protected amine enables MOFs with stimuli-responsive properties (e.g., pH-triggered drug release) .
  • Porosity tuning : The methyl and bromo groups introduce steric bulk, modulating pore size and gas adsorption capacity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.